2,3-Dihydroxy-4-méthoxybenzaldéhyde

Vue d'ensemble

Description

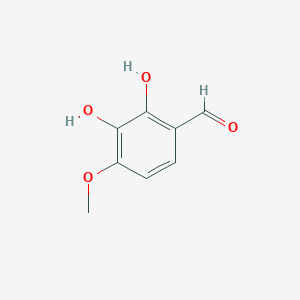

2,3-Dihydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and one methoxy group attached to the benzene ring. This compound is known for its potential biological activities, including anti-inflammatory and anti-fungal properties .

Applications De Recherche Scientifique

2,3-Dihydroxy-4-methoxybenzaldehyde has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and the preparation of Schiff base ligands.

Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.

Mécanisme D'action

Mode of Action

It is known to exhibit anti-fungal and anti-inflammatory activities . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound’s anti-fungal and anti-inflammatory properties suggest that it may interact with pathways related to these biological processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Dihydroxy-4-methoxybenzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

2,3-Dihydroxy-4-methoxybenzaldehyde has been reported to exhibit anti-fungal and anti-inflammatory activities . It also has a protective effect on intestinal epithelial cells

Analyse Biochimique

Biochemical Properties

It is known that this compound can be used as a key intermediate in the synthesis of a number of biologically relevant molecules .

Cellular Effects

It has been suggested that this compound may have anti-fungal and anti-inflammatory activity, and may have a protective effect on intestinal epithelial cells .

Molecular Mechanism

It is known that this compound can participate in free radical reactions

Temporal Effects in Laboratory Settings

It is known that this compound can be synthesized from an acyclic, non-aromatic precursor in 9 steps .

Metabolic Pathways

It is known that this compound can be used as a key intermediate in the synthesis of a number of biologically relevant molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dihydroxy-4-methoxybenzaldehyde involves the reaction of a phenol derivative with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in tetrahydrofuran (THF). The mixture is heated under reflux for 24 hours or until the starting materials are completely consumed, as determined by thin-layer chromatography (TLC) .

Industrial Production Methods: While specific industrial production methods for 2,3-Dihydroxy-4-methoxybenzaldehyde are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products:

Oxidation: Quinones and carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Comparaison Avec Des Composés Similaires

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a structurally similar compound with a hydroxyl group at the para position relative to the aldehyde group.

Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): This compound has two hydroxyl groups at the meta positions relative to the aldehyde group.

Uniqueness: 2,3-Dihydroxy-4-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activities. Its combination of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets compared to its analogs.

Activité Biologique

2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) is a small organic compound that has garnered attention for its biological activities, particularly its antifungal and anti-inflammatory properties. This article delves into the research findings, mechanisms of action, and potential applications of DHMB in medical and agricultural contexts.

Antifungal Properties

Research has demonstrated that DHMB exhibits significant antifungal activity against Candida albicans, a common pathogen responsible for various infections. In a study screening 55 potential antifungal compounds, DHMB was identified as particularly effective, showing a minimum inhibitory concentration (MIC) that surpassed traditional antifungal agents such as caspofungin and fluconazole . Notably, DHMB also proved effective against fluconazole- or caspofungin-resistant strains of C. albicans, highlighting its potential as a novel therapeutic agent in combating antifungal resistance.

The antifungal mechanism of DHMB involves disrupting the cell membrane integrity of fungal cells. This disruption leads to increased lipid oxidation and osmotic stress within the cells, ultimately resulting in cell death . The presence of both catechol and methoxy groups on the aromatic ring of DHMB is crucial; modifications to these groups significantly reduce its biological activity .

Anti-inflammatory Activity

In addition to its antifungal properties, DHMB has demonstrated anti-inflammatory effects, particularly in models of intestinal inflammation. In experiments involving dextran sodium sulfate (DSS)-induced colitis in mice, DHMB treatment resulted in a marked reduction in clinical and histological scores of inflammation. It also promoted the elimination of C. albicans from the gut while re-establishing anaerobic bacterial populations .

Cytokine Modulation

The anti-inflammatory effects of DHMB are linked to its modulation of cytokine expression. In treated mice, levels of pro-inflammatory cytokine IL-1β were significantly reduced, while levels of the anti-inflammatory cytokine IL-10 increased . This dual action suggests that DHMB could serve as both an antifungal and an anti-inflammatory agent, addressing two critical aspects of inflammatory bowel diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of DHMB:

- Antifungal Efficacy : A study found that DHMB effectively eliminated C. albicans in vitro and in vivo, demonstrating its potential as an alternative antifungal treatment .

- Colitis Model : In DSS-induced colitis experiments, DHMB not only alleviated inflammation but also restored gut microbiota balance by reducing aerobic bacteria populations .

- Resistance Mechanism : The compound's effectiveness against resistant fungal strains positions it as a promising candidate for further development in antifungal therapies .

Data Summary

| Property | Findings |

|---|---|

| Antifungal Activity | Effective against C. albicans |

| MIC Comparison | Superior to caspofungin and fluconazole |

| Resistance | Effective against resistant strains |

| Anti-inflammatory Effects | Reduced IL-1β levels; increased IL-10 levels |

| Colitis Impact | Decreased inflammation; restored gut flora |

Propriétés

IUPAC Name |

2,3-dihydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZYLUUHIAKDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468513 | |

| Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4055-69-0 | |

| Record name | 2,3-Dihydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.